molecular formula C17H18O5 B11151255 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

Cat. No.: B11151255
M. Wt: 302.32 g/mol
InChI Key: QYZLHFFMYNPSMN-UHFFFAOYSA-N
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Description

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione typically involves multi-step organic reactions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement to yield the desired pyranochromene structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-ethyl-5-methoxy-8,8-dimethyl-9H-pyrano[2,3-h]chromene-2,10-dione

InChI

InChI=1S/C17H18O5/c1-5-9-6-13(19)21-16-14(9)11(20-4)7-12-15(16)10(18)8-17(2,3)22-12/h6-7H,5,8H2,1-4H3

InChI Key

QYZLHFFMYNPSMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3C(=O)CC(OC3=CC(=C12)OC)(C)C

Origin of Product

United States

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